molecular formula C10H11BrO3 B15316563 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid

3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B15316563
M. Wt: 259.10 g/mol
InChI Key: WXLVRBGRDWPDHE-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-methylphenylacetic acid followed by hydrolysis. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The hydrolysis step involves the use of a strong acid or base to convert the intermediate into the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), thiols (RSH)

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-3-methylphenyl)-2-oxopropanoic acid

    Reduction: Formation of 3-(3-Methylphenyl)-2-hydroxypropanoic acid

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

While "3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid" is not directly mentioned in the provided search results, information on related compounds can provide insights into its potential applications. The search results discuss compounds with similar structures and functional groups, such as halogen and hydroxyl substituents, and their applications in medicinal chemistry, biological research, and industrial applications.

Medicinal Chemistry

Compounds with similar hydroxyl and halogen functionalities have demonstrated potential in reducing inflammatory markers in vitro. The inclusion of bromine may enhance these effects by increasing the binding affinity to inflammatory mediators. Such compounds may have anti-inflammatory and analgesic properties because of their structural similarity to known bioactive compounds.

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid : This chiral compound is known for its anti-inflammatory properties, making it potentially relevant in treating conditions like arthritis. Its mechanism of action involves inhibiting cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis that mediates inflammation.

Case Study: In vitro studies have shown that this compound effectively inhibited COX-1 and COX-2 enzymes in cultured human cells, leading to a dose-dependent reduction in prostaglandin E2 levels. Animal models have also demonstrated that administering this compound significantly reduces inflammatory responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Research

Compounds like methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate are studied for their potential effects on cellular processes and are used in developing probes and markers for studying enzyme activities and metabolic pathways.

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid : This compound serves as a model for studying enzyme-substrate interactions involving chiral substrates. The fluorine substitution allows researchers to investigate how such modifications affect biological activity.

Industrial Applications

Compounds like methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate are used in producing specialty chemicals and advanced materials and in formulating coatings and adhesives. Similarly, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is utilized in producing specialty chemicals and materials, making it suitable for applications in polymer chemistry and materials science.

Research on Inflammatory Response

Compounds with similar hydroxyl and halogen functionalities have shown promise in reducing inflammatory markers in vitro, suggesting a potential pathway for therapeutic development.

Anti-cytomegalovirus Activity

A related compound demonstrated significant anti-HCMV activity at concentrations lower than traditional antiviral drugs like ganciclovir. This suggests that similar compounds may also exhibit antiviral properties.

Novel Functionalized Amino Acids

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methylphenyl)-2-hydroxypropanoic acid
  • 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid
  • 3-(4-Methyl-3-methylphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties.

Biological Activity

3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid, with the CAS number 1881664-72-7, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological effects, including antimicrobial properties, pharmacological evaluations, and structure-activity relationships (SAR).

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : 259.1 g/mol
  • Synonyms : Benzenepropanoic acid, 4-bromo-β-hydroxy-2-methyl-

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The compound was shown to inhibit fungal growth effectively, making it a candidate for further development as an antifungal agent .

Pharmacological Evaluation

The pharmacological evaluation of this compound involved assessing its agonist activity on specific receptors. A study utilized the Lance time-resolved fluorescence energy transfer (TR-FRET) cAMP accumulation assay to evaluate its potency as a GPR88 agonist. The results indicated that certain diastereomers of the compound exhibited high binding affinity and potency, with an EC50 value of approximately 45 nM for one of the synthesized derivatives .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of this compound provided insights into how structural modifications influence biological activity. Key findings include:

  • Bromine Substitution : The presence of a bromine atom at the para position of the aromatic ring enhances antimicrobial activity.
  • Hydroxyl Group Positioning : The positioning of the hydroxyl group on the propanoic acid moiety is critical for maintaining biological activity.
CompoundEC50 (nM)Activity Type
RTI-1395145GPR88 Agonist
This compoundVariableAntifungal

Case Study 1: Antifungal Efficacy

In a controlled experiment, barley plants were treated with varying concentrations of this compound to assess its antifungal efficacy against Podosphaera leuchotricha. The results indicated a significant reduction in fungal spots on treated plants compared to controls, demonstrating its potential as a plant growth regulator with antifungal properties .

Case Study 2: Pharmacokinetics and Toxicology

A toxicity assessment was conducted using animal models to evaluate the safety profile of the compound. The study involved administering doses and monitoring for adverse effects. Results showed no significant toxicity at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

WXLVRBGRDWPDHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)O)Br

Origin of Product

United States

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